1-(7-(2-氯苯基)-1,1-二氧杂-1,4-噻杂环戊烷-4-基)戊-4-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

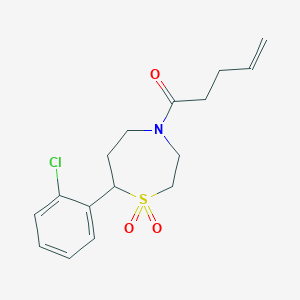

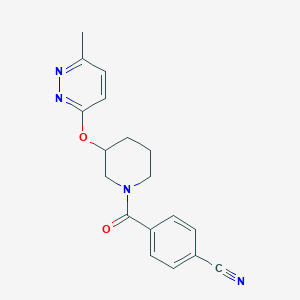

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one, also known as CP-544326, is a chemical compound that belongs to the class of thiazepan derivatives. It is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the regulation of several physiological processes, including pain, inflammation, and stress. CP-544326 has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuropharmacology.

科学研究应用

Nonlinear Optics

This compound could have potential applications in the field of nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light. The nonlinearity is typically observed only at very high light intensities such as those provided by lasers .

Second and Third Harmonic Generation

The compound could be used in second and third harmonic generation studies . Harmonic generation is a nonlinear optical process, in which photons interacting with a material are effectively “combined” to form new photons with greater energy, and thus higher frequency and shorter wavelength .

Optoelectronic Device Fabrication

The compound could be used in the fabrication of optoelectronic devices . Optoelectronics is the study and application of electronic devices and systems that source, detect and control light, usually considered a sub-field of photonics .

Organic Synthesis

The compound could be used as a reactive intermediate in many synthetic pathways . It could be used as a starting material for the synthesis of acetylenes, allenes, chalcones, vinyl sulfones, polyfunctionalized 4H-pyrans, and ketones .

Synthesis of Halomethyl Sulfones and Dihalomethyl Sulfones

The compound could be used for the synthesis of halomethyl sulfones and dihalomethyl sulfones . These compounds are very good α-carbanion stabilizing substituents and can be used as precursors for the synthesis of alkenes, aziridines, epoxides, β-hydroxysulfones, and have been used as vicarious nucleophilic substitution (VNS) adducts .

Biological Properties

Halomethyl sulfones and dihalomethyl sulfones, which can be synthesized from the compound, have various biological properties such as herbicidal, bactericidal, antifungal, algicidal, and insecticidal activity .

属性

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c1-2-3-8-16(19)18-10-9-15(22(20,21)12-11-18)13-6-4-5-7-14(13)17/h2,4-7,15H,1,3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDAFDRNRBMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)

![Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2719034.png)

![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)